N-(3-methylphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(3-methylphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and heterocyclic elements, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-methylphenylamine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-methylphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- N-(3-methylphenyl)-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetamide
Uniqueness
N-(3-methylphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to its unique combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-8-7-10-18(14-16)25-22(28)15-29-21-13-6-5-12-20(21)23-26-24(30-27-23)19-11-4-3-9-17(19)2/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
IECCKAVVZKCLND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4C |
Origin of Product |
United States |
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